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Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179 Get Quote

A Comparative Analysis of Phenyl Propionate
from Leading Chemical Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency

of chemical reagents are paramount. This guide provides a comparative analysis of phenyl
propionate sourced from three prominent suppliers: Sigma-Aldrich (Merck), Alfa Aesar

(Thermo Fisher Scientific), and TCI Chemicals. The comparison is based on publicly available

spectroscopic data to assist in the selection of the most suitable product for your research

needs.

This document presents a summary of spectroscopic data, including ¹H NMR, ¹³C NMR,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for phenyl propionate. Detailed

experimental protocols for these analytical techniques are also provided to ensure

reproducibility and accurate comparison.

Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for phenyl propionate,

based on typical values found in chemical literature and databases. While supplier-specific

certificates of analysis provide the most accurate data for a given batch, this compilation serves

as a baseline for what researchers can expect.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Assignment
Chemical Shift

(δ) ppm
Multiplicity Integration

Coupling

Constant (J) Hz

-CH₃ (Methyl) ~1.25 Triplet 3H ~7.6

-CH₂-

(Methylene)
~2.60 Quartet 2H ~7.6

Aromatic C-H ~7.10-7.45 Multiplet 5H -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Assignment Chemical Shift (δ) ppm

-CH₃ (Methyl) ~9.2

-CH₂- (Methylene) ~27.7

Aromatic C-H (ortho) ~121.6

Aromatic C-H (para) ~125.8

Aromatic C-H (meta) ~129.4

Aromatic C (ipso, attached to oxygen) ~150.8

C=O (Carbonyl) ~173.2

IR (Infrared) Spectroscopy Data
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Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **

C=O (Ester) Stretch ~1760

C-O (Ester) Stretch ~1200

C-H (Aromatic) Stretch ~3070

C=C (Aromatic) Stretch ~1595, 1495

C-H (Aliphatic) Stretch ~2980, 2940

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

Fragment m/z (mass-to-charge ratio) Relative Intensity

[M]⁺ (Molecular Ion) 150.17 Moderate

[C₆H₅OH]⁺ 94 High

[C₃H₅O]⁺ 57 High (Base Peak)

[C₆H₅]⁺ 77 Moderate

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of phenyl propionate (5-10 mg) is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher)

spectrometer.
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¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are

typically co-added.

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 240 ppm, an

acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is

applied during acquisition. Typically, 1024 scans are accumulated.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an

exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) followed by

a Fourier transform. Phase and baseline corrections are applied, and the spectra are

referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal of CDCl₃ at

77.16 ppm for ¹³C.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small drop of neat liquid phenyl propionate is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and

automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum is converted to absorbance. Key

peaks corresponding to the functional groups are identified and their wavenumbers are

recorded.

3. Mass Spectrometry (MS)

Sample Introduction: The phenyl propionate sample is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation and purification before

ionization. A dilute solution of the sample in a volatile solvent like dichloromethane or ethyl

acetate is injected.
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Instrumentation: An electron ionization (EI) mass spectrometer is used.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation: The mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the

structure of the compound.

Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of

phenyl propionate from different suppliers.
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Caption: Workflow for comparing phenyl propionate from different suppliers.
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[https://www.benchchem.com/product/b036179#spectroscopic-data-comparison-for-phenyl-
propionate-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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